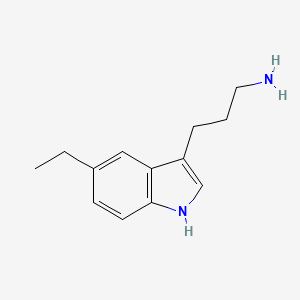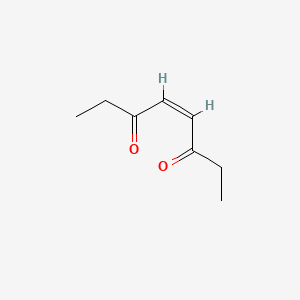
(Z)-Oct-4-ene-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Oct-4-ene-3,6-dione is an organic compound characterized by its unique structure, which includes a double bond and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Oct-4-ene-3,6-dione typically involves the aldol condensation of suitable precursors. One common method is the reaction between 4-octanone and an aldehyde under basic conditions, followed by dehydration to form the double bond. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Oct-4-ene-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in this compound can participate in addition reactions, leading to substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(Z)-Oct-4-ene-3,6-dione has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (Z)-Oct-4-ene-3,6-dione exerts its effects involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic addition and other reactions, which can modify biological molecules and pathways. The specific pathways involved depend on the context of its use, such as in enzyme-catalyzed reactions or as a synthetic intermediate.
Comparaison Avec Des Composés Similaires
(E)-Oct-4-ene-3,6-dione: The geometric isomer with a trans configuration of the double bond.
Octane-3,6-dione: A saturated analog without the double bond.
Hex-4-ene-3,6-dione: A shorter-chain analog with similar functional groups.
Uniqueness: (Z)-Oct-4-ene-3,6-dione’s unique combination of a double bond and two ketone groups in a specific geometric configuration gives it distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic applications where specific reactivity is required.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(Z)-oct-4-ene-3,6-dione |
InChI |
InChI=1S/C8H12O2/c1-3-7(9)5-6-8(10)4-2/h5-6H,3-4H2,1-2H3/b6-5- |
Clé InChI |
GDUNUVQVVHHADI-WAYWQWQTSA-N |
SMILES isomérique |
CCC(=O)/C=C\C(=O)CC |
SMILES canonique |
CCC(=O)C=CC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


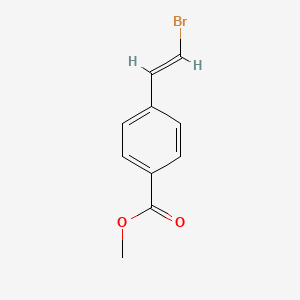

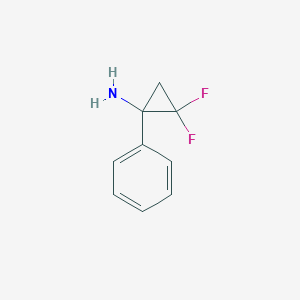
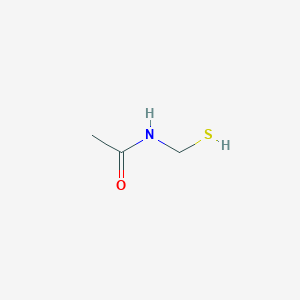

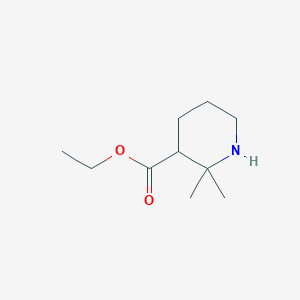
![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)

![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B15246260.png)

